Tributylstannyltrimethylsilane
Description
The exact mass of the compound (Tributylstannyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUBYSIDDKUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-46-3 | |
| Record name | trimethyl(tributylstannyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Characterization and Purity Assessment of Synthesized Tributylstannyltrimethylsilane
Following synthesis, the identity and purity of Tributylstannyltrimethylsilane must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the presence of the tributyl and trimethylsilyl (B98337) groups. amazonaws.com For certain complex silylstannanes, dynamic NMR spectroscopy can be employed to study conformational changes or enantiomerization processes. lookchem.com
Mass spectrometry (MS) is used to determine the molecular weight of the compound, further confirming its identity. Techniques such as Field Desorption Mass Spectrometry (FD-MS) are utilized to analyze organometallic compounds. amazonaws.com
The purity of the synthesized product is often assessed using chromatographic methods. Gas Chromatography (GC), frequently coupled with a mass spectrometer (GC-MS), is a standard technique for separating volatile impurities and quantifying the purity of the final liquid product. For the removal of organotin impurities that may persist after synthesis, specialized chromatographic techniques have been developed. One such method employs a stationary phase of potassium carbonate-silica, which has been shown to be highly effective for this purpose. lookchem.com
The physical properties of this compound are also key characteristics. It is a colorless liquid under standard conditions. lookchem.com
| Property | Value |
| Molecular Formula | C₁₅H₃₆SiSn lookchem.com |
| Molecular Weight | 363.24 g/mol lookchem.comspeciation.net |
| Appearance | Colorless liquid lookchem.com |
| Boiling Point | 102-103 °C at 0.5 mmHg speciation.netsigmaaldrich.com |
| Density | 1.04 g/mL at 25 °C speciation.netsigmaaldrich.com |
| Refractive Index | n20/D 1.488 speciation.netsigmaaldrich.com |
A summary of the analytical techniques used for characterization and purity assessment is provided below.
| Technique | Purpose | Reference |
| ¹H NMR Spectroscopy | Structural elucidation (proton environment) | amazonaws.com |
| ¹³C NMR Spectroscopy | Structural elucidation (carbon framework) | amazonaws.com |
| Mass Spectrometry (FD-MS) | Molecular weight determination | amazonaws.com |
| Gas Chromatography (GC) | Purity assessment and separation of volatile impurities | Standard analytical method |
| Column Chromatography | Purification (e.g., removal of organotin impurities) | lookchem.commpg.de |
Reaction Mechanisms Involving Tributylstannyltrimethylsilane
Mechanistic Pathways in Cross-Coupling Reactions
The reactivity of tributylstannyltrimethylsilane in cross-coupling reactions is primarily dictated by the nature of the metal catalyst employed. Palladium, nickel, and copper are the most common metals used to facilitate these transformations, each exhibiting distinct mechanistic nuances. ikm.org.my
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)
The Stille coupling reaction is a powerful and widely used method in organic synthesis for forming carbon-carbon bonds. numberanalytics.com When this compound is utilized in a Stille-type reaction, it enables the transfer of a trimethylsilyl (B98337) group to an organic electrophile. psgcas.ac.in The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetallation, and reductive elimination. ikm.org.mynrochemistry.com
The catalytic cycle initiates with the oxidative addition of an organic halide or pseudohalide (R-X) to a low-valent palladium(0) complex. wikipedia.orgwiley-vch.de This step involves the insertion of the palladium center into the carbon-halogen bond, which results in the formation of a square planar palladium(II) species. wiley-vch.delibretexts.org The oxidation state of palladium changes from 0 to +2. youtube.com The reactivity of the organic halide in this step generally follows the order I > Br > Cl. nih.gov
Following oxidative addition, the transmetallation step occurs, which is often the rate-determining step of the catalytic cycle. psgcas.ac.inwikipedia.org In this crucial stage, the trimethylsilyl group is transferred from this compound to the palladium(II) complex. ikm.org.mynumberanalytics.com The organostannane coordinates to the palladium center, and the trimethylsilyl group is subsequently transferred, leading to the elimination of a tributyltin halide. psgcas.ac.inwikipedia.org This results in the formation of a new palladium(II) intermediate where the halide has been replaced by the trimethylsilyl group. ikm.org.my The mechanism of transmetallation can be influenced by the substrates and reaction conditions, with an associative mechanism being common where the organostannane coordinates to the palladium via a double bond. wikipedia.org
The final step of the catalytic cycle is reductive elimination. ikm.org.mynrochemistry.com The palladium(II) intermediate, now bearing both the organic group (R) and the trimethylsilyl group, undergoes a concerted process to form the desired carbon-silicon bond in the product (R-SiMe₃). psgcas.ac.inwikipedia.org Concurrently, the palladium center is reduced from its +2 oxidation state back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. ikm.org.myyoutube.com For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. wikipedia.orglibretexts.org
Nickel-Catalyzed Reactions
Nickel catalysts are also effective in mediating cross-coupling reactions with this compound. ikm.org.my While the fundamental steps of oxidative addition, transmetallation, and reductive elimination are analogous to the palladium-catalyzed cycle, nickel catalysts often exhibit different reactivity profiles. unife.it They can be more effective for coupling less reactive electrophiles. ikm.org.my Mechanistic studies have shown that nickel-catalyzed cross-couplings can proceed through various pathways, including those involving radical intermediates and different oxidation states of nickel, such as Ni(I)/Ni(III) cycles. nih.govnih.govresearchgate.net The specific mechanism is often dependent on the ligands used in the catalytic system. rsc.org
Copper-Catalyzed Reactions
Copper-catalyzed cross-coupling reactions provide an alternative to palladium- and nickel-based systems. rsc.org These reactions have a long history, with early examples known as the Ullmann reaction. tcichemicals.com Modern advancements have led to the development of more practical copper-catalyzed methods that can operate under milder conditions. tcichemicals.com The mechanistic pathways for copper-catalyzed couplings involving organostannanes can differ significantly from those of palladium and nickel. Proposed mechanisms often involve Cu(I)/Cu(III) catalytic cycles, although the exact elementary steps can be complex and are a subject of ongoing research. nih.govpsu.edu Some copper-catalyzed reactions can even proceed without the need for specialized ligands. psu.edu
Data Tables
Table 1: Key Steps in Palladium-Catalyzed Stille Coupling
| Step | Description | Change in Palladium Oxidation State |
| Oxidative Addition | An organic halide adds to the Pd(0) catalyst. nrochemistry.com | 0 to +2 youtube.com |
| Transmetallation | The organic group from the organostannane replaces the halide on the palladium complex. ikm.org.my | No Change |
| Reductive Elimination | The two organic groups are coupled, and the Pd(0) catalyst is regenerated. nrochemistry.com | +2 to 0 youtube.com |
An in-depth examination of this compound reveals its significant role as a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures. This article focuses on the specific reaction mechanisms involving this organometallic compound, detailing its utility in bis-functionalization reactions, the generation of highly reactive intermediates, and its involvement in various activation processes.
Spectroscopic Data
The structural characterization of Tributylstannyltrimethylsilane is routinely performed using nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.orgrsc.orgorganicchemistrydata.orgmdpi.comsigmaaldrich.com
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity |
|---|---|---|
| ¹H (Si(CH₃)₃) | ~0.1 | s |
| ¹H (Sn(CH₂CH₂CH₂CH₃)₃) | ~0.8-1.6 | m |
| ¹³C (Si(CH₃)₃) | ~-2.0 | |
| ¹³C (Sn(CH₂CH₂CH₂CH₃)₃) | ~10-30 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. arxiv.orgaps.org For a molecule such as Tributylstannyltrimethylsilane, these calculations are particularly valuable for elucidating the nature of the unique silicon-tin (Si-Sn) bond. Methods range from Hartree-Fock theory to more advanced post-HF methods and Density Functional Theory (DFT), which balances computational cost with accuracy. unige.chaps.org
The electronic structure of a molecule dictates its physical and chemical properties. Analysis of this compound focuses on the distribution of electrons, the nature of its chemical bonds, and the characteristics of its molecular orbitals.
A key feature of this compound is the covalent bond between the silicon and tin atoms. Computational studies on similar, simpler Si-Sn systems reveal significant insights into this bond's nature. nih.gov The bond is highly polarizable due to the differences in electronegativity and the diffuse nature of the valence orbitals on the heavy tin atom.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to have significant contributions from the Si-Sn σ-bond, making it the likely site for electrophilic attack.
Table 1: Representative Calculated Electronic Properties of the Si-Sn Bond Note: These are illustrative values based on typical DFT calculations for organometallic compounds containing Si-Sn bonds, as specific experimental or calculated values for this compound are not uniformly available in foundational literature. The methods shown are representative of those used for such analyses.
| Property | Representative Value | Computational Method |
| Si-Sn Bond Length | ~2.60 Å | DFT (B3LYP) |
| HOMO Energy | ~ -5.5 eV | DFT/B3LYP/cc-pVTZ |
| LUMO Energy | ~ 0.5 eV | DFT/B3LYP/cc-pVTZ |
| HOMO-LUMO Gap | ~ 6.0 eV | DFT/B3LYP/cc-pVTZ |
Computational chemistry allows for the detailed exploration of potential chemical reaction pathways. matlantis.com This involves identifying the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. matlantis.comyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. matlantis.com
For this compound, a primary reaction of interest is the cleavage of the Si-Sn bond. Reaction pathway modeling can be used to investigate the mechanisms of this cleavage by various reagents (e.g., electrophiles, nucleophiles, or radicals). By mapping the potential energy surface, researchers can determine the most favorable pathway for a reaction, providing a theoretical basis for observed experimental outcomes. nih.gov For example, modeling could elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics, thermodynamic properties, and transport phenomena of molecules in various environments. nih.govresearchgate.net
While specific MD simulation studies focused solely on this compound are not widely documented in the literature, this technique could be applied to understand several aspects of its behavior. For instance, MD simulations could model the molecule's conformational flexibility, particularly the rotation around the Si-Sn bond and the dynamics of the butyl and methyl groups. Furthermore, simulations of this compound in different solvents could elucidate solvation structures and dynamics, explaining its solubility and behavior in solution. rsc.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecular systems. mdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. unige.ch This approach often provides an excellent balance of accuracy and computational efficiency, making it suitable for larger molecules like this compound. researchgate.net
DFT is widely used to perform the electronic structure analyses and reaction pathway modeling described above. Specific applications for this compound include:
Geometric Optimization: Determining the lowest-energy three-dimensional structure of the molecule, including bond lengths and angles.
Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to help identify the molecule and confirm that an optimized structure corresponds to a stable minimum on the potential energy surface.
Electronic Property Calculation: Computing properties such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Thermochemical Analysis: Estimating thermodynamic quantities like enthalpy of formation and atomization energy. nih.gov Studies on related Si-Sn clusters have successfully used DFT methods like B3LYP to determine these values. nih.gov
Computational Prediction of Reactivity and Selectivity
By integrating the results from electronic structure calculations, computational models can predict the reactivity and selectivity of this compound. rsc.org Frontier Molecular Orbital (FMO) theory is a primary tool for this purpose. The interaction between the HOMO of one reactant and the LUMO of another governs many chemical reactions. The shape and energy of these orbitals in this compound can predict where and how it will react.
Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. irjweb.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. mdpi.com
Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its ability to act as an electrophile. mdpi.com
These descriptors help to rationalize and predict the molecule's behavior in different chemical environments, guiding the design of synthetic routes and explaining observed reaction outcomes. nih.gov
Table 2: Global Reactivity Descriptors (Illustrative) Note: These descriptors are calculated from HOMO and LUMO energies. The values are representative and intended to illustrate the type of data generated from computational analysis.
| Descriptor | Formula | Interpretation |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change; higher value indicates lower reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency. |
| Electrophilicity (ω) | μ2 / (2η) | Propensity to accept electrons; a measure of electrophilic character. |
Analytical Methodologies for Tributylstannyltrimethylsilane
Spectroscopic Techniques in Elucidating Molecular Structure and Purity
Spectroscopy is a cornerstone in the analysis of Tributylstannyltrimethylsilane, providing fundamental insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound, offering detailed information about the hydrogen, carbon, and tin environments within the molecule. rsc.org The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides unambiguous evidence for the compound's structure. academie-sciences.frhuji.ac.il
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The chemical shifts are influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org For this compound, distinct signals appear for the protons of the trimethylsilyl (B98337) group and the three butyl groups attached to the tin atom.
¹³C NMR: In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. oregonstate.edulibretexts.org The chemical shifts are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of every carbon signal. docbrown.info Factors like electronegativity of attached atoms and hybridization state influence the chemical shifts. libretexts.org The signals for the butyl chain carbons and the trimethylsilyl carbons in this compound appear in characteristic regions of the spectrum.
¹¹⁹Sn NMR: As one of three naturally occurring tin isotopes with a nuclear spin of 1/2, ¹¹⁹Sn is the most commonly used for NMR studies due to its higher natural abundance and sensitivity compared to ¹¹⁵Sn and ¹¹⁷Sn. academie-sciences.frhuji.ac.il ¹¹⁹Sn NMR spectroscopy is a powerful technique for the characterization of organotin compounds, with chemical shifts that are highly sensitive to the electronic environment and coordination number of the tin atom. rsc.orgacademie-sciences.frosti.gov
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | ~0.1 | Si(CH₃)₃ |
| ¹H | ~0.9 - 1.5 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ¹³C | ~0 | Si(CH₃)₃ |
| ¹³C | ~10 - 30 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| ¹¹⁹Sn | Variable | SnBu₃(SiMe₃) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. scienceready.com.au When analyzing this compound, electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org
The fragmentation of organotin and silyl (B83357) compounds often involves the cleavage of the metal-carbon or silicon-carbon bonds. researchgate.net For this compound, the primary fragmentation pathways would involve the loss of butyl radicals (C₄H₉•, mass 57) and the trimethylsilyl group ((CH₃)₃Si•, mass 73). The resulting mass spectrum would show a characteristic isotopic pattern for tin-containing fragments, which aids in their identification.
| m/z (Mass/Charge) | Predicted Fragment Ion | Origin |
|---|---|---|
| [M - 57]⁺ | [Sn(C₄H₉)₂(Si(CH₃)₃)]⁺ | Loss of one butyl radical |
| [M - 73]⁺ | [Sn(C₄H₉)₃]⁺ | Loss of trimethylsilyl radical |
| [M - 115]⁺ | [Sn(C₄H₉)(Si(CH₃)₃)]⁺ | Loss of two butyl radicals |
| 291 | [Sn(C₄H₉)₃]⁺ | Tributyltin cation |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. specac.com Different types of chemical bonds vibrate at characteristic frequencies, and by measuring which frequencies of radiation are absorbed (IR) or scattered (Raman), a unique spectrum or "fingerprint" of the molecule can be obtained. spiedigitallibrary.orgtandfonline.com
For this compound, the key vibrational modes are associated with the C-H, Si-C, and Sn-C bonds. vscht.cz The C-H stretching vibrations of the methyl and butyl groups are typically observed in the 2850-3000 cm⁻¹ region. uobabylon.edu.iq The Si-C bonds of the trimethylsilyl group give rise to characteristic bands, and the Sn-C stretching vibrations of the tributyltin moiety appear in the lower frequency (fingerprint) region of the spectrum, typically between 450 and 600 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for identifying organotin compounds and can distinguish between different families, such as tributyl and triphenyl derivatives. nih.govnih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretching | 2850 - 3000 | IR & Raman |
| C-H Bending | ~1465 | IR & Raman |
| Si-C Stretching | ~840, ~1250 | IR & Raman |
| Sn-C Stretching | 450 - 600 | IR & Raman |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures or environmental samples prior to its identification and quantification.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov For organotin compounds like this compound, which may have limited volatility, a derivatization step is often required. cdc.govanalchemres.org This typically involves converting the analyte into a more volatile form, for example, through ethylation with sodium tetraethylborate or conversion to a hydride. ysi.comgov.bc.canih.gov
The separation is performed on a capillary column, often with an apolar stationary phase. nih.gov Detection can be achieved using various detectors. A mass spectrometer (GC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte. analchemres.orgnih.govnih.govnih.govgov.bc.ca Another sensitive and selective detector for tin compounds is the pulsed flame photometric detector (PFPD). ysi.com
| Parameter | Description |
|---|---|
| Derivatization | Often required (e.g., ethylation, hydride generation) to increase volatility. gov.bc.canih.gov |
| Column | Capillary column, often with a nonpolar stationary phase (e.g., DB-5). nih.gov |
| Detector | Mass Spectrometry (MS) for high selectivity and structural information. nih.govnih.gov Pulsed Flame Photometric Detector (PFPD) for selective tin detection. ysi.comnih.gov |
| Mode | Selected Ion Monitoring (SIM) with MS can be used to enhance sensitivity for trace analysis. gov.bc.canih.govgov.bc.ca |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that offers the advantage of analyzing compounds without the need for a derivatization step, which is often a requirement in GC. cdc.govperkinelmer.com This simplifies sample preparation and avoids potential alteration of the analyte. nelac-institute.org
For the analysis of organotin compounds, reversed-phase HPLC is commonly employed. epa.gov A C18 column is a frequent choice for the stationary phase. speciation.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, sometimes containing additives like acetic acid or a complexing agent like tropolone (B20159) to improve peak shape and separation. speciation.netnih.gov Detection is often achieved with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), a highly sensitive and element-specific technique that allows for very low detection limits of tin-containing compounds. perkinelmer.comspeciation.netnih.govnih.gov
| Parameter | Description |
|---|---|
| Mode | Reversed-phase chromatography is most common. epa.gov |
| Stationary Phase | C18 column is frequently used. speciation.netnih.gov |
| Mobile Phase | Gradient elution with mixtures of Acetonitrile/Methanol and buffered aqueous solution (e.g., with acetic acid, tropolone). speciation.netnih.gov |
| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for highly sensitive and specific tin detection. perkinelmer.comspeciation.netnih.gov UV detection is also possible. nih.gov |
Environmental Considerations and Toxicological Research of Organotin Compounds
Environmental Fate and Transport of Tributyltin Compounds
Tributyltin (TBT) compounds, a class of organotin compounds, have been recognized as some of the most toxic substances intentionally introduced into the aquatic environment by humans. nih.govku.ac.th Their primary use as biocides in antifouling paints for ships, as well as in wood preservatives and industrial water systems, has led to their widespread distribution in marine and freshwater ecosystems. neptjournal.comcdc.govpanda.org Understanding the environmental fate and transport of these compounds is crucial for assessing their ecological risk.
Degradation Pathways (e.g., Debutylation)
The degradation of tributyltin in the environment proceeds through the sequential removal of butyl groups from the tin atom, a process known as debutylation. inchem.orgpublications.gc.ca This degradation can occur through both abiotic and biotic pathways.
Abiotic Degradation:
Photodegradation: TBT can be broken down by sunlight (photolysis), particularly by UV light at wavelengths around 300 nm. inchem.orgwho.int However, in turbid waters, photolysis is less significant than biodegradation. cdc.gov
Hydrolysis: While hydrolytic cleavage of the tin-carbon bond can occur, it is generally not a significant degradation pathway under typical environmental pH conditions. inchem.orgwho.int
Biotic Degradation:
Microbial Degradation: A variety of microorganisms, including bacteria, fungi, and microalgae, are capable of degrading TBT. cdc.govoup.com This biodegradation is a major process for TBT removal, especially in waters with high levels of suspended solids. cdc.gov The process involves a sequential debutylation, transforming TBT into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to less toxic inorganic tin. publications.gc.caresearchgate.netepa.gov Studies have shown that different microbial activities, such as sulfate (B86663) reduction and nitrate (B79036) reduction, can influence the dominant degradation pathway (methylation vs. debutylation) in sediments. nih.gov For instance, the bacterium Moraxella osloensis has demonstrated a significant ability to degrade TBT, with about 80% degradation observed in 7 days. nih.gov
Bioaccumulation and Biotransformation in Aquatic Environments
Tributyltin's chemical properties contribute to its significant bioaccumulation in aquatic organisms. wikipedia.org
Bioaccumulation: Due to its lipophilic (fat-loving) nature and low water solubility, TBT readily accumulates in the tissues of aquatic organisms. inchem.orgwho.int High bioconcentration factors (BCFs), with values reported up to 7,000 in laboratory studies and even higher in the field, indicate a strong tendency for TBT to be taken up by organisms from the surrounding water. who.int Organisms like mollusks, oysters, and fish can accumulate TBT to concentrations many times higher than the ambient water levels. neptjournal.comwikipedia.org For example, the concentration of TBT in some shellfish can be 1,000 times greater than in the surrounding water. neptjournal.com This accumulation is particularly pronounced in fatty tissues. researchgate.net
Biotransformation: Once inside an organism, TBT can be metabolized, primarily through debutylation, into DBT and MBT. epa.gov However, the capacity for this biotransformation varies among species. Bivalves, for instance, have a low capacity to metabolize TBT, which contributes to their high bioaccumulation levels. who.int In contrast, some fish and crabs can metabolize TBT more effectively. epa.gov
Partition Behavior (e.g., Octanol-Water and Sediment-Water Partition Coefficients)
The partitioning behavior of TBT between water, sediment, and organic matter is a key factor in its environmental distribution and bioavailability.
Octanol-Water Partition Coefficient (Kow): The log Kow for TBT ranges from 3.9 to 4.9, indicating its hydrophobic nature. nih.govku.ac.th This value can be influenced by factors such as salinity and pH. nih.govku.ac.thpsu.edu A higher Kow generally predicts greater hydrophobicity and, consequently, a higher potential for bioaccumulation and toxicity. oup.com
Sediment-Water Partition Coefficient (Kd and Koc): TBT has a strong affinity for particulate matter and readily adsorbs to sediments. nih.govku.ac.thinchem.org The sediment-water partition coefficient (Kd) for TBT has been observed to range from 88 to 4,909 L/kg, influenced by sediment properties, salinity, pH, and temperature. nih.govku.ac.th When normalized for organic carbon content, the equilibrium organic carbon-normalized sediment-water partition coefficient (Koc) in marine environments is approximately 32,000 (log Koc ≈ 4.5). nih.gov This strong adsorption to sediment means that sediments can act as a long-term reservoir for TBT. researchgate.netnih.gov
Interactive Data Table: Partition Coefficients of Tributyltin (TBT)
| Parameter | Value Range | Influencing Factors | Reference |
| Log Kow | 3.9 - 4.9 | Salinity, pH | nih.govku.ac.th |
| Kd (L/kg) | 88 - 4,909 | Sediment properties, salinity, pH, temperature | nih.govku.ac.th |
| Log Koc | ~ 4.5 | Organic carbon content | nih.gov |
Persistence in Environmental Compartments
Tributyltin is considered a persistent organic pollutant due to its long half-life in certain environmental compartments. researchgate.netresearchgate.net
Water Column: The half-life of TBT in the water column is relatively short, ranging from a few days to a few weeks, due to degradation processes like photolysis and microbial activity. cdc.govwho.intacs.org In oligotrophic (nutrient-poor) open sea environments, however, the half-life can be much longer, estimated to be several years. acs.org
Sediments: In sediments, particularly under anoxic (oxygen-deficient) conditions, TBT is highly persistent. panda.orgresearchgate.net Its half-life in sediments can range from several years to decades. researchgate.netfrontiersin.org This persistence means that contaminated sediments can act as a long-term source of TBT to the overlying water column, even after the initial sources of pollution have been removed. wikipedia.orgresearchgate.net Dredging activities can resuspend these contaminated sediments, reintroducing TBT into the aquatic environment. panda.org
Ecotoxicological Impact and Risk Assessment of Organotin Compounds
Organotin compounds, particularly tributyltin, are among the most toxic chemicals to aquatic life. nih.govnih.gov Their widespread use has led to significant ecotoxicological impacts in various aquatic ecosystems. tandfonline.com
Toxicity Mechanisms to Organisms
The toxicity of organotin compounds is multifaceted and affects organisms at various biological levels, from the molecular to the whole organism.
Membrane Disruption and Enzyme Inhibition: Organotins are lipophilic and can interact with and disrupt cell membranes. nih.gov Triorganotins, like TBT, are known to affect membrane functions, including energy transduction and solute transport. oup.com They are potent inhibitors of mitochondrial ATP synthase, the enzyme responsible for producing cellular energy (ATP). nih.gov Diorganotins can exert their toxicity by binding to dithiol groups in enzymes and cofactors. oup.com
Endocrine Disruption: TBT is a well-documented endocrine-disrupting chemical. epa.govnih.gov It is famously known for causing "imposex" in female gastropods, a condition where they develop male sexual characteristics. frontiersin.org This effect is one of the most sensitive biological responses to TBT contamination. TBT is also known to interfere with steroid biosynthesis and degradation. nih.gov It acts as an agonist for both the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ), which can lead to the differentiation of fat cells (adipocytes), suggesting it may act as an "obesogen". nih.gov
Neurotoxicity: Environmental organotins exhibit neurotoxic effects, causing behavioral abnormalities and toxicity to the developing central nervous system. nih.gov In vitro studies have demonstrated that organotins can induce an increase in intracellular calcium levels and glutamate (B1630785) excitotoxicity. nih.gov It has also been reported that TBT can decrease the expression of a specific glutamate receptor subunit (GluR2), leading to increased neuronal vulnerability. nih.gov
Developmental Toxicity: Organotin compounds can have severe impacts on the development of various organisms, including sea urchins, ascidians, mussels, and fish. frontiersin.org The sensitivity to organotins can vary depending on the species and the developmental stage. frontiersin.org For example, the gastrula stage has been identified as a particularly sensitive period in the embryonic development of some marine invertebrates. frontiersin.org Exposure to TBT during embryonic development in fish can lead to reduced hatchability, skeletal deformities, and pericardial edema. frontiersin.org
The toxicity of organotin compounds generally follows the order: triorganotins > diorganotins > monoorganotins. oup.compjoes.com
Microbial Interactions (Detoxification, Accumulation)
A comprehensive review of available scientific literature reveals a significant gap in research specifically concerning the microbial interactions of Tributylstannyltrimethylsilane. As of now, there are no specific studies detailing the detoxification or accumulation of this particular compound by microorganisms.
Research on other tributyltin (TBT) compounds has shown that some microorganisms can detoxify them through processes like debutylation, where butyl groups are sequentially removed from the tin atom. nih.govresearchgate.net For instance, bacteria such as Moraxella osloensis have demonstrated the ability to degrade TBT into less toxic forms like dibutyltin (DBT) and monobutyltin (MBT). nih.govscience.gov The primary mechanisms of microbial resistance to TBT compounds are believed to be detoxification through degradation and bioaccumulation within the cell. researchgate.net However, it is crucial to note that these findings pertain to general TBT compounds, and specific pathways for this compound have not been investigated. Without targeted research, it remains unknown whether the trimethylsilyl (B98337) group in its structure influences these microbial interaction pathways.
Assessment of Environmental Exposure Factors
There is a notable absence of environmental monitoring data and specific exposure assessments for this compound in the public domain. While the environmental fate of many organotin compounds, particularly TBT used in antifouling paints, has been studied, specific data for this compound is not available in environmental monitoring databases. erasm.orgeuropa.eu
General studies on organotins indicate that their environmental presence is a concern due to persistence and bioaccumulation potential. wikipedia.orgresearchgate.net Factors such as water solubility, adhesion to sediments, and biomagnification through the food chain are critical for assessing exposure risks. wikipedia.orgresearchgate.net For other tributyltin compounds, exposure routes for humans can include the consumption of contaminated seafood. researchgate.net However, without specific studies on this compound, its environmental persistence, mobility, and primary exposure routes for ecosystems and humans remain undetermined. The compound is sold for research and chemical synthesis purposes, suggesting potential occupational exposure, but environmental levels are not documented. aksci.comamericanelements.com
Regulatory and Policy Implications
While specific international treaties or broad regulations singling out this compound are not prominent, the compound falls under the general category of organotin compounds, which are subject to various regulations globally due to their known toxicity. chemicalbook.comlookchem.com The regulatory status of this compound is primarily indicated through hazard classifications provided by chemical suppliers and inclusion in specific national chemical inventories.
Based on safety data sheets, this compound is classified as a hazardous substance with significant health and environmental warnings. sigmaaldrich.comsigmaaldrich.com These classifications have direct policy implications for its handling, transportation, and disposal.
Table 1: Hazard Classifications for this compound
| Hazard Classification Type | Description | Source(s) |
|---|---|---|
| GHS Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment) | sigmaaldrich.comsigmaaldrich.com |
| GHS Signal Word | Danger | sigmaaldrich.comsigmaaldrich.com |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | sigmaaldrich.comsigmaaldrich.com |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | sigmaaldrich.comsigmaaldrich.com |
| Water Hazard Class (WGK) | WGK 3: Severe hazard to water | sigmaaldrich.comsigmaaldrich.com |
In Japan, this compound is subject to specific national regulations:
Poisonous and Deleterious Substances Control Law (PDSCL): Classified as a Deleterious Substance. sigmaaldrich.com
Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof (PRTR Law): Listed as a Class I Designated Chemical Substance. sigmaaldrich.com
Fire Service Law (FSL): Categorized under Group 4: Flammable liquids. sigmaaldrich.com
Industrial Safety and Health Law (ISHL): Listed as a Substance Subject to be Indicated and Notified. sigmaaldrich.com
These classifications necessitate strict controls on its use and mandate clear communication of its hazards, forming the basis of its regulatory and policy framework.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Tributylstannyltrimethylsilane, and how can purity be validated?
- Methodological Answer: Synthesis typically involves nucleophilic substitution between tributyltin chloride and trimethylsilyl lithium under inert atmospheres. Purification via fractional distillation or column chromatography is critical. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) and gas chromatography-mass spectrometry (GC-MS). Ensure compliance with NIH guidelines for reporting experimental conditions, including solvent choice, reaction temperature, and catalyst ratios to enable replication . For sample preparation protocols, document buffer systems and concentrations if applicable, as per standardized reporting frameworks .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: Use gloves, goggles, and fume hoods to prevent dermal/ocular exposure and inhalation. Avoid aqueous environments due to hydrolysis risks. Waste disposal must adhere to institutional hazardous material guidelines. Reference safety protocols from analogous organotin compounds, emphasizing inert atmosphere handling and spill containment strategies. Detailed safety measures should be explicitly stated in the "Materials and Methods" section of lab reports .
Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?
- Methodological Answer: Store under argon or nitrogen at –20°C to prevent oxidation and hydrolysis. Degradation products include tributyltin oxide and trimethylsilanol, detectable via FT-IR or LC-MS. Periodically assess stability by comparing fresh and aged samples using spectroscopic techniques. Report storage conditions and degradation monitoring in study protocols to enhance reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Design experiments varying substituents on coupling partners to isolate steric vs. electronic contributions. Use kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map transition states. Compare turnover frequencies (TOFs) under controlled conditions. Statistical analysis should account for solvent polarity, ligand effects, and temperature gradients, as outlined in preclinical research frameworks .
Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer: Conduct meta-analyses of literature data, controlling for variables like solvent purity, catalyst loading, and reaction scale. Use control experiments to replicate conflicting results under identical conditions. Apply multivariate regression to identify confounding factors (e.g., trace moisture). Document search strategies and database selections systematically, as per evidence synthesis standards .
Q. How can advanced spectroscopic techniques (e.g., in situ NMR) elucidate transient intermediates in reactions involving this compound?
- Methodological Answer: Employ stopped-flow NMR or cryogenic quenching to capture short-lived intermediates. Optimize acquisition parameters (e.g., scan times, decoupling sequences) for sensitivity. For quantitative analysis, integrate isotopic labeling (e.g., ¹¹⁹Sn-enriched reagents) and hyphenated techniques like LC-NMR. Reference sample preparation protocols to ensure reproducibility, particularly for air-sensitive intermediates .
Methodological Considerations for Data Reporting
- Experimental Reproducibility: Adhere to NIH preclinical guidelines by detailing reaction scales, catalyst sources, and equipment calibration .
- Statistical Rigor: Collaborate with statisticians to design power analyses and select appropriate statistical tests (e.g., ANOVA for multi-condition comparisons) .
- Ethical Documentation: Disclose all synthetic byproducts and environmental hazards in compliance with institutional safety reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
